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Compound of Interest

Compound Name: CK1-IN-4

Cat. No.: B15544170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action
CK1-IN-4 is an ATP-competitive inhibitor primarily targeting Casein Kinase 1 delta (CK1δ), a

serine/threonine kinase implicated in a multitude of cellular processes.[1][2][3] The inhibitory

activity of CK1-IN-4 against CK1δ has been quantified with an IC50 value of 2.74 μM.[1][2]

Computational modeling suggests that CK1-IN-4 interacts with the hinge region of the CK1δ

ATP-binding site, with a key bidentate hydrogen bond formed with the backbone of Leu85, a

characteristic interaction for ATP-competitive inhibitors. This interaction blocks the binding of

ATP, thereby preventing the phosphorylation of CK1δ substrates.[2]

Quantitative Data
The following table summarizes the known inhibitory activity of CK1-IN-4. At present, a broad

kinase selectivity profile against other CK1 isoforms and a wider kinase panel is not publicly

available.

Target IC50 (μM)

Casein Kinase 1δ (CK1δ) 2.74[1][2]

Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
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This protocol outlines a standard radiometric assay to determine the IC50 value of CK1-IN-4
against CK1δ.

Materials:

Recombinant human CK1δ (e.g., N-terminal GST-tagged)

CK1δ substrate (e.g., α-casein or a specific peptide substrate)

[γ-³²P]ATP or [γ-³³P]ATP

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM

EDTA)

CK1-IN-4 (dissolved in DMSO)

Phosphoric acid (for stopping the reaction)

P81 phosphocellulose paper or similar filter membrane

Scintillation counter and scintillation fluid

Procedure:

Reaction Setup: Prepare a reaction mixture containing the kinase reaction buffer, a defined

concentration of the CK1δ substrate, and the desired concentration of ATP (often at or near

the Km for ATP).

Inhibitor Addition: Add varying concentrations of CK1-IN-4 (or DMSO as a vehicle control) to

the reaction mixture.

Enzyme Addition: Initiate the kinase reaction by adding recombinant CK1δ to the mixture.

Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is

within the linear range of enzyme activity.
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Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto

P81 phosphocellulose paper.

Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated

radiolabeled ATP.

Quantification: Measure the amount of incorporated radioactivity on the filter papers using a

scintillation counter.

Data Analysis: Calculate the percentage of inhibition for each concentration of CK1-IN-4
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a cell-based assay to evaluate the neuroprotective effects of CK1-IN-4
against a neurotoxic insult in the human neuroblastoma cell line SH-SY5Y.

Materials:

SH-SY5Y human neuroblastoma cells

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

Differentiating agent (e.g., retinoic acid)

Neurotoxic agent (e.g., ethacrynic acid)[1]

CK1-IN-4 (dissolved in DMSO)

Cell viability reagent (e.g., MTT or resazurin)

Plate reader

Procedure:

Cell Culture and Differentiation: Culture SH-SY5Y cells in standard conditions. To induce a

more neuron-like phenotype, differentiate the cells with a suitable agent like retinoic acid for
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a specified period.

Compound Treatment: Pre-treat the differentiated cells with various concentrations of CK1-
IN-4 (and a vehicle control) for a defined duration.

Induction of Neurotoxicity: Following pre-treatment, expose the cells to a neurotoxic agent

such as ethacrynic acid to induce cell death.

Incubation: Co-incubate the cells with the neurotoxin and CK1-IN-4 for a specified time (e.g.,

24 hours).

Cell Viability Assessment: Measure cell viability using a standard method like the MTT assay.

This involves incubating the cells with the MTT reagent, followed by solubilization of the

formazan product and measurement of absorbance at the appropriate wavelength.

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative

to the control cells (treated with vehicle only). A significant increase in cell viability in the

presence of CK1-IN-4 compared to the neurotoxin-only treated cells indicates a

neuroprotective effect.

Signaling Pathways and Visualizations
CK1δ is a key regulator in several critical signaling pathways. While the direct effects of CK1-
IN-4 on these pathways have not been extensively characterized, its inhibition of CK1δ is

predicted to modulate their activity.

Wnt/β-catenin Signaling Pathway
CK1δ plays a dual role in the Wnt/β-catenin pathway. It can phosphorylate β-catenin at Ser45,

priming it for subsequent phosphorylation by GSK3β and proteasomal degradation (negative

regulation). Conversely, CK1δ can also phosphorylate components of the LRP5/6 co-receptor

and Dishevelled (Dvl), promoting pathway activation (positive regulation). Inhibition of CK1δ by

CK1-IN-4 could therefore have complex, context-dependent effects on Wnt signaling.
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Caption: Role of CK1δ in the Wnt/β-catenin signaling pathway and its inhibition by CK1-IN-4.

p53 Signaling Pathway
CK1δ can directly phosphorylate the tumor suppressor p53 on multiple serine residues, leading

to its activation and stabilization. This, in turn, can induce cell cycle arrest or apoptosis.

Furthermore, CK1δ can phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, which

can either promote or inhibit p53 degradation depending on the context. By inhibiting CK1δ,

CK1-IN-4 may therefore modulate the p53-mediated cellular stress response.
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Caption: Regulation of the p53 pathway by CK1δ and its inhibition by CK1-IN-4.

Circadian Rhythm Regulation
CK1δ is a core component of the molecular clock that governs circadian rhythms. It

phosphorylates the PERIOD (PER) proteins, leading to their progressive phosphorylation,

nuclear entry, and eventual degradation. The rate of PER phosphorylation by CK1δ is a key

determinant of the period length of the circadian clock. Inhibition of CK1δ by small molecules is

known to lengthen the circadian period. Therefore, CK1-IN-4 is expected to modulate circadian

rhythms.
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Caption: The role of CK1δ in the circadian clock and its potential modulation by CK1-IN-4.

Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization of a novel

kinase inhibitor like CK1-IN-4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at
the 2 and 5-positions [research.unipd.it]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15544170?utm_src=pdf-body-img
https://www.benchchem.com/product/b15544170?utm_src=pdf-custom-synthesis
https://www.research.unipd.it/handle/11577/3531992
https://www.research.unipd.it/handle/11577/3531992
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at
the 2 and 5-positions [ricerca.unityfvg.it]

3. 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazines as CK1δ inhibitors: Exploring substitutions at
the 2 and 5-positions - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In-Depth Technical Guide: CK1-IN-4]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544170#what-
is-the-target-of-ck1-in-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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